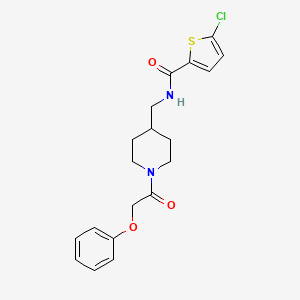

![molecular formula C8H13NO3 B2395546 1,9-Dioxa-4-azaspiro[5.5]undecan-3-one CAS No. 1402232-58-9](/img/structure/B2395546.png)

1,9-Dioxa-4-azaspiro[5.5]undecan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,9-Dioxa-4-azaspiro[5.5]undecan-3-one is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 . It is typically found in a powder form .

Synthesis Analysis

The synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecan-3-one and its analogues are useful in the preparation of pharmaceutical compounds, particularly for the treatment of disorders involving abnormal cellular proliferation .Molecular Structure Analysis

The InChI code for 1,9-Dioxa-4-azaspiro[5.5]undecan-3-one is1S/C8H15NO2/c1-4-10-5-2-8(1)7-9-3-6-11-8/h9H,1-7H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

1,9-Dioxa-4-azaspiro[5.5]undecan-3-one is a white to light yellow powder . The compound should be stored at room temperature .科学的研究の応用

Synthesis of New Spiro[5.5]undecane Derivatives

This compound has been used in the synthesis and structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles . These compounds exhibit intriguing conformational and configurational aspects, and their stereochemistry has been extensively investigated .

Antagonist for γ-aminobutyric Acid Type A Receptor (GABAAR)

The 3,9-diazaspiro[5.5]undecane-based compounds, which include “1,9-Dioxa-4-azaspiro[5.5]undecan-3-one”, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . These compounds show low cellular membrane permeability .

Antitumor Activity

When the 4-position substituent is p-bromobenzyl, the activity of “1,9-Dioxa-4-azaspiro[5.5]undecan-3-one” is optimal . This suggests potential applications in the development of antitumor drugs .

Synthesis of 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives

“1,9-Dioxa-4-azaspiro[5.5]undecan-3-one” can be used in the synthesis of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives . These derivatives have potential applications in medicinal chemistry .

Synthesis of 1,3-dioxane-1,3-dithiane Spiranes

This compound can be used in the synthesis of 1,3-dioxane-1,3-dithiane spiranes . These spiranes show both heteroatoms in the spirane unit .

Synthesis of Bis (1,3-oxathiane) Spiranes

“1,9-Dioxa-4-azaspiro[5.5]undecan-3-one” can also be used in the synthesis of bis (1,3-oxathiane) spiranes . These spiranes exhibit some peculiar stereochemistry aspects .

Safety And Hazards

特性

IUPAC Name |

1,9-dioxa-4-azaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7-5-12-8(6-9-7)1-3-11-4-2-8/h1-6H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVCGXRMQNLJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC(=O)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,9-Dioxa-4-azaspiro[5.5]undecan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

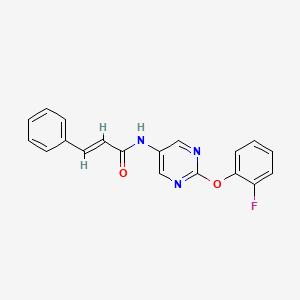

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2395463.png)

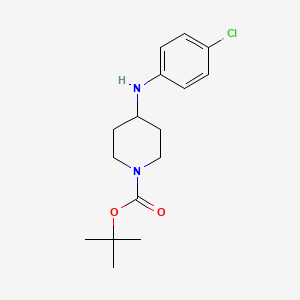

![1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2395465.png)

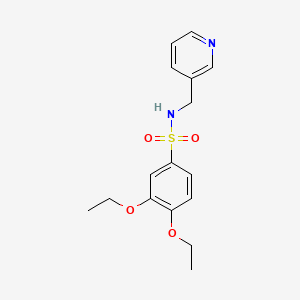

![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2395466.png)

![N-(2,4-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2395467.png)

![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2395474.png)

![1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-naphthalen-1-ylsulfonyl-1,4-diazepane](/img/structure/B2395476.png)

![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2395479.png)

![2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395481.png)

![3-(4-Fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2395483.png)